

Barbinervic Acid: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barbinervic Acid*

Cat. No.: *B157744*

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Introduction

Barbinervic acid is a pentacyclic triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring phytochemical, it belongs to the ursane family of triterpenes and has been isolated from various plant species. This technical guide provides an in-depth overview of the core physicochemical properties of **barbinervic acid**, details on experimental methodologies for its characterization, and an exploration of its biological activities, with a focus on its role in signaling pathways.

Physicochemical Properties of Barbinervic Acid

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key physicochemical data for **barbinervic acid**.

| Property | Value | Source |
|-------------------|--|-----------------|
| Molecular Formula | C ₃₀ H ₄₈ O ₅ | [1][2] |
| Molecular Weight | 488.709 g/mol | [2] |
| CAS Number | 64199-78-6 | [1] |
| Melting Point | Not experimentally determined in the provided search results. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [3] |
| pKa (Predicted) | Not experimentally determined. Can be predicted using computational methods based on quantitative structure-property relationships (QSPR). | [1][2][4][5][6] |
| LogP (Predicted) | Not experimentally determined. Can be calculated based on the summation of fragment values from the molecule's structure. | [3] |

Experimental Protocols

The characterization of **barbinervic acid** involves a series of standard experimental procedures for the isolation and identification of natural products, as well as for the determination of their physicochemical properties.

Isolation and Characterization of Barbinervic Acid

The isolation of **barbinervic acid** from plant material typically follows a multi-step process:

- **Extraction:** The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.
- **Fractionation:** The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.
- **Chromatographic Purification:** The fractions containing the target compound are further purified using chromatographic techniques. This may involve:
 - **Thin-Layer Chromatography (TLC):** Used for monitoring the separation and identifying fractions containing **barbinervic acid**.
 - **Column Chromatography:** A preparative technique to isolate the compound in larger quantities.
 - **High-Performance Liquid Chromatography (HPLC):** Used for final purification to achieve a high degree of purity.
- **Structure Elucidation:** The chemical structure of the isolated **barbinervic acid** is confirmed using spectroscopic methods:
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR, ^{13}C -NMR):** To determine the carbon-hydrogen framework of the molecule.
 - **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
 - **Infrared (IR) Spectroscopy:** To identify functional groups present in the molecule.

Determination of Melting Point

While a specific melting point for **barbinervic acid** is not readily available, a standard method for its determination would be:

- **Sample Preparation:** A small amount of the purified crystalline solid is placed in a capillary tube.
- **Apparatus:** A melting point apparatus is used, which consists of a heated block with a thermometer or a digital temperature sensor.

- **Measurement:** The sample is heated at a controlled rate. The temperature range from which the solid begins to melt to the point at which it is completely liquid is recorded as the melting point range.
- **Differential Scanning Calorimetry (DSC):** For a more precise determination, DSC can be used. This technique measures the heat flow into the sample as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

Biological Activity and Signaling Pathways

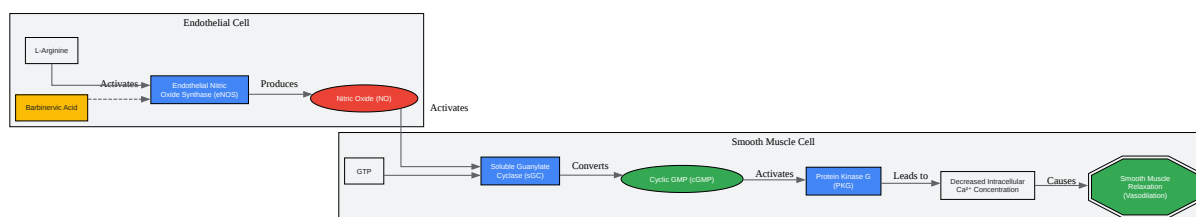
Barbinervic acid has been reported to exhibit vasodilator effects, a property that is of significant interest for cardiovascular research.

Vasodilator Activity

Studies have shown that **barbinervic acid** can induce relaxation of vascular smooth muscle. This effect has been found to be dependent on the presence of a functional endothelium and the production of nitric oxide (NO). In silico modeling has suggested that **barbinervic acid** may directly interact with nitric oxide synthase (NOS), the enzyme responsible for NO production.

Proposed Signaling Pathway for Barbinervic Acid-Induced Vasodilation

The following diagram illustrates the proposed signaling pathway through which **barbinervic acid** is thought to exert its vasodilatory effects.



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Caption: Proposed NO/cGMP signaling pathway for **barbinervic acid**-induced vasodilation.

This pathway involves the activation of endothelial nitric oxide synthase (eNOS) by **barbinervic acid**, leading to the production of nitric oxide. NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG). The activation of PKG leads to a decrease in intracellular calcium concentration, resulting in the relaxation of the smooth muscle and subsequent vasodilation.

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- To cite this document: BenchChem. [Barbinervic Acid: A Comprehensive Physicochemical and Biological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157744#physicochemical-properties-of-barbinervic-acid>]

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